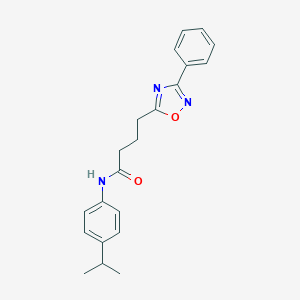
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as PFOB and belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of PFOB is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. PFOB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. PFOB has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
PFOB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. PFOB has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, PFOB has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PFOB is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PFOB is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of PFOB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the investigation of PFOB. One area of interest is the development of novel formulations of PFOB that can improve its solubility and bioavailability. Another area of interest is the investigation of PFOB's potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, the development of PFOB-based imaging agents could have significant applications in the diagnosis and monitoring of various diseases.
Méthodes De Synthèse
The synthesis of PFOB involves the reaction between 4-isopropylphenyl isocyanate and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into PFOB. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PFOB has several potential applications in scientific research. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. PFOB has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PFOB has been investigated for its potential use in cancer therapy due to its ability to inhibit cancer cell growth.
Propriétés
Formule moléculaire |
C21H23N3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)16-11-13-18(14-12-16)22-19(25)9-6-10-20-23-21(24-26-20)17-7-4-3-5-8-17/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,22,25) |
Clé InChI |
QMNJDGMCVDIQQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)